4-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol
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Overview
Description
4-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol is an organic compound belonging to the class of phenylpyrazoles. These compounds are characterized by a pyrazole ring bound to a phenyl group. The compound has a molecular formula of C17H16N2O3 and a molecular weight of 296.32 g/mol
Mechanism of Action
Target of Action
The primary target of the compound 4-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol is the [Pyruvate dehydrogenase [lipoamide]] kinase isozyme 4, mitochondrial . This enzyme plays a crucial role in the regulation of the pyruvate dehydrogenase complex, a critical multi-enzyme complex involved in the metabolic pathway that converts carbohydrates into energy in the form of ATP .
Mode of Action
It is known to interact with its target enzyme, potentially influencing its activity and thereby altering the metabolic processes within the cell .
Biochemical Pathways
The compound this compound affects the pyruvate dehydrogenase pathway. By interacting with the [Pyruvate dehydrogenase [lipoamide]] kinase isozyme 4, mitochondrial, it may influence the conversion of pyruvate into acetyl-CoA, a key step in the citric acid cycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound under reflux conditions to form the pyrazole ring.
Attachment of the phenyl group: The phenyl group is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.
Introduction of the methoxyphenoxy group: This step involves the reaction of the pyrazole derivative with a methoxyphenol derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced derivatives with hydroxyl groups converted to alcohols.
Substitution: Alkylated or acylated derivatives at the hydroxyl positions.
Scientific Research Applications
4-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and photovoltaic materials, due to its unique electronic properties.
Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions, providing insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar in structure due to the presence of hydroxyl groups on a benzene ring.
Resorcinol (1,3-dihydroxybenzene): Shares the dihydroxybenzene structure but lacks the pyrazole and methoxyphenoxy groups.
Hydroquinone (1,4-dihydroxybenzene): Another dihydroxybenzene isomer with different substitution patterns.
Uniqueness
4-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol is unique due to its combination of a pyrazole ring, methoxyphenoxy group, and dihydroxybenzene structure. This unique combination imparts distinct electronic and chemical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-10-17(23-13-5-3-4-12(9-13)22-2)16(19-18-10)14-7-6-11(20)8-15(14)21/h3-9,20-21H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFKYCKYPDNLBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)OC3=CC=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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